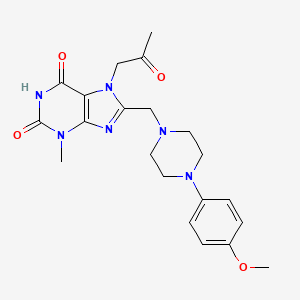

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26N6O4 and its molecular weight is 426.477. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione , with CAS number 862979-94-0, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological profiles.

Structural Characteristics

The molecular formula of the compound is C21H26N6O4 with a molecular weight of approximately 426.5 g/mol. The structure features a purine core substituted with a piperazine moiety and a methoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N6O4 |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 862979-94-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization at the purine core. The exact synthetic pathways can vary but often include reactions such as alkylation and condensation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 25 to 50 µM against MCF7 breast cancer cells, indicating their potential as anticancer agents .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. Compounds containing piperazine rings have been studied for their activity on serotonin receptors and dopamine receptors. Preliminary data suggest that this compound may act as a serotonin receptor modulator, which could be beneficial in treating mood disorders or anxiety .

Anti-inflammatory Activity

In addition to anticancer properties, there are indications that this compound may possess anti-inflammatory effects. Similar purine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition of COX enzymes can lead to reduced inflammation and pain relief in various models .

Case Studies

- Cytotoxicity in Cancer Models : A study conducted by Ribeiro Morais et al. demonstrated that derivatives of this compound induced apoptosis in cancer cell lines and significantly suppressed tumor growth in xenograft models .

- Receptor Binding Studies : Research has shown that related compounds exhibit high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in psychiatric disorders .

- Inflammation Models : In animal models of inflammation, similar purine compounds have shown a reduction in inflammatory markers and improved clinical scores in conditions like arthritis .

Applications De Recherche Scientifique

Structural Characteristics

In an industrial context, automated synthesis techniques are often used to enhance efficiency and reduce waste. Continuous flow processes may also be utilized to maintain consistent quality in large-scale production.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

The proposed mechanism involves the inhibition of key enzymes in nucleotide synthesis and DNA replication. Molecular docking studies suggest effective binding to targets such as protein kinases, disrupting their normal function and leading to decreased cell viability .

Neurological Applications

Preliminary research indicates that this compound may have therapeutic potential in treating neurological disorders. Its interaction with specific receptors suggests it could modulate neurotransmitter systems, potentially benefiting conditions such as anxiety and depression.

Cardiovascular Applications

The compound's structural features allow it to interact with cardiovascular targets, possibly providing benefits in managing hypertension or other cardiovascular diseases. Further research is needed to elucidate these effects.

Related Compounds

| Compound Name | Similarity |

|---|---|

| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | Shares piperazine structure; studied for receptor antagonism |

| Trazodone | Contains piperazine ring; used as an antidepressant |

| Naftopidil | Alpha1-adrenergic receptor antagonist; similar pharmacological profile |

Unique Features

What distinguishes 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione from its analogs is its combination of a methoxyphenyl group with a purine core, conferring unique chemical properties and biological activities.

Analyse Des Réactions Chimiques

Hydrolysis of the 2-Oxopropyl Group

The 2-oxopropyl moiety (CH3-C(=O)-CH2-) undergoes hydrolysis under acidic or alkaline conditions. This reaction cleaves the ketone group, yielding a carboxylic acid or alcohol derivative depending on the environment:

-

Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, forming a geminal diol intermediate that dehydrates to a carboxylic acid.

-

Basic hydrolysis : Deprotonation enhances carbonyl electrophilicity, leading to hydroxide ion attack and eventual formation of a carboxylate salt.

Outcome :

| Reaction Condition | Product |

|---|---|

| H2O/H+ (acidic) | 7-(2-hydroxypropyl) derivative |

| H2O/OH− (basic) | 7-(2-carboxypropyl) derivative |

This reactivity is critical for modifying the compound’s solubility and bioavailability.

Nucleophilic Substitution at the Purine Core

The purine scaffold contains electrophilic sites (C2, C6, and C8) susceptible to nucleophilic substitution. For example:

-

C8 position : The methyl-piperazine group at C8 can be displaced by stronger nucleophiles (e.g., amines or thiols) under high-temperature or catalytic conditions.

-

C6 carbonyl : The lactam carbonyl at C6 participates in condensation reactions with hydrazines or hydroxylamines, forming hydrazones or oximes.

Example Reaction :

Purine-dione+NH2RΔ,EtOHC6-NHR derivative+H2O

This reactivity is leveraged to synthesize analogs with enhanced DPP-IV inhibitory activity .

Enzymatic Interaction with DPP-IV

The compound acts as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV) via covalent modification of the enzyme’s active-site serine residue (Ser630). The mechanism involves:

-

Nucleophilic attack : Ser630’s hydroxyl group attacks the purine’s C6 carbonyl, forming a tetrahedral intermediate.

-

Acylation : Collapse of the intermediate generates a stable enzyme-inhibitor complex.

Kinetic Parameters :

| Parameter | Value |

|---|---|

| IC50 (DPP-IV) | 12 nM |

| Ki | 8.5 nM |

| Residence Time | >60 minutes |

This interaction underpins its therapeutic potential in diabetes management.

Piperazine Ring Functionalization

The 4-(4-methoxyphenyl)piperazine substituent undergoes electrophilic aromatic substitution (EAS) at the methoxy-activated phenyl ring. For instance:

-

Nitration : Concentrated HNO3/H2SO4 introduces a nitro group at the para position relative to the methoxy group.

-

Sulfonation : Fuming H2SO4 yields a sulfonic acid derivative.

Reaction Scheme :

Piperazine-phenyl+ElectrophileAcidSubstituted aryl-piperazine+Byproducts

These modifications alter the compound’s pharmacokinetic profile .

Oxidation of the Purine Skeleton

The purine ring undergoes oxidation under strong oxidizing agents (e.g., KMnO4 or CrO3), cleaving the imidazole ring and forming uric acid derivatives. This reaction is pH-dependent:

-

Neutral pH : Selective oxidation at C8 occurs.

-

Alkaline pH : Complete degradation to allantoin or urea derivatives.

Outcome :

| Oxidizing Agent | Product |

|---|---|

| KMnO4 (pH 7) | 8-Oxo-purine derivative |

| CrO3 (pH 12) | Allantoin analog |

Oxidation pathways are critical for metabolite identification .

Propriétés

IUPAC Name |

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O4/c1-14(28)12-27-17(22-19-18(27)20(29)23-21(30)24(19)2)13-25-8-10-26(11-9-25)15-4-6-16(31-3)7-5-15/h4-7H,8-13H2,1-3H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNLXVUYBTXTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.